4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Adamantane Group: The adamantane group can be introduced via a nucleophilic substitution reaction using adamantyl halides.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a reductive amination reaction using phenylethylamine and an appropriate aldehyde or ketone.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE: can be compared with other piperazine derivatives such as:
Uniqueness
The uniqueness of 4-(ADAMANTAN-1-YL)-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE lies in its specific structural features, such as the adamantane and phenylethyl groups, which may confer unique biological activities and properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C23H33N3S |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C23H33N3S/c27-22(24-7-6-18-4-2-1-3-5-18)25-8-10-26(11-9-25)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2,(H,24,27) |
InChI Key |
FJDNIGBGUJFUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)NCCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.